molecular formula C13H17N3O2 B2625246 N-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}prop-2-enamide CAS No. 2094753-27-0

N-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}prop-2-enamide

Cat. No.: B2625246
CAS No.: 2094753-27-0
M. Wt: 247.298
InChI Key: KCJNYEDZZFFEES-UHFFFAOYSA-N
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Description

N-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}prop-2-enamide is a synthetic organic compound that features a morpholine ring attached to a pyridine ring, which is further connected to a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}prop-2-enamide typically involves the following steps:

    Formation of the Pyridine Intermediate: The initial step involves the synthesis of a pyridine intermediate, which can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Attachment of the Morpholine Ring: The pyridine intermediate is then reacted with morpholine under suitable conditions to form the morpholin-4-yl-pyridine derivative.

    Introduction of the Prop-2-enamide Group: Finally, the morpholin-4-yl-pyridine derivative is reacted with acryloyl chloride in the presence of a base such as triethylamine to introduce the prop-2-enamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring and pyridine moiety play crucial roles in binding to the active site of the target, leading to inhibition or activation of the target’s function. The prop-2-enamide group may also contribute to the compound’s overall activity by facilitating interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • N-{[6-(piperidin-4-yl)pyridin-2-yl]methyl}prop-2-enamide
  • N-{[6-(pyrrolidin-4-yl)pyridin-2-yl]methyl}prop-2-enamide
  • N-{[6-(azepan-4-yl)pyridin-2-yl]methyl}prop-2-enamide

Uniqueness

N-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}prop-2-enamide is unique due to the presence of the morpholine ring, which imparts specific electronic and steric properties that can influence its binding affinity and selectivity towards molecular targets. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[(6-morpholin-4-ylpyridin-2-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-2-13(17)14-10-11-4-3-5-12(15-11)16-6-8-18-9-7-16/h2-5H,1,6-10H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJNYEDZZFFEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NC(=CC=C1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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